physicochemical properties of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
physicochemical properties of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
Introduction
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the core , a substituted pyrazole carboxamide. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1][2][3] The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively advance this, or structurally similar, molecules through the development pipeline.
Chemical Identity
A precise understanding of a molecule's identity is the bedrock of all subsequent characterization.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide | ChemScene[4] |
| CAS Number | 1001500-16-8 | ChemScene[4] |
| Molecular Formula | C₉H₁₆N₄O | ChemScene[4] |
| Molecular Weight | 196.25 g/mol | ChemScene[4] |
| SMILES | CCCNC(=O)C1=NN(CC)C=C1N | ChemScene[4] |
| Chemical Structure |
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key . It is important to note that while some data is derived from computational predictions, these values provide a valuable initial assessment for guiding experimental design.
| Property | Value | Method |
| Topological Polar Surface Area (TPSA) | 72.94 Ų | Computational Prediction[4] |
| LogP (Octanol-Water Partition Coefficient) | 0.625 | Computational Prediction[4] |
| Hydrogen Bond Acceptors | 4 | Computational Prediction[4] |
| Hydrogen Bond Donors | 2 | Computational Prediction[4] |
| Rotatable Bonds | 4 | Computational Prediction[4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa (Acid Dissociation Constant) | Not available | - |
Lipophilicity (LogP)
The computationally predicted LogP value of 0.625 suggests that 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide possesses a relatively balanced hydrophilic-lipophilic character.[4] This is a favorable starting point in drug design, as it indicates the potential for reasonable aqueous solubility and membrane permeability. However, experimental verification is crucial, as computational models may not fully capture the intricate intramolecular interactions that influence this property.
Polar Surface Area (TPSA)
A TPSA of 72.94 Ų is indicative of a molecule with good potential for oral bioavailability.[4] TPSA is a critical descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bonding Capacity
With two hydrogen bond donors and four acceptors, this molecule has a moderate capacity for hydrogen bonding.[4] This characteristic will significantly influence its solubility in protic solvents and its interactions with biological targets.
Solubility
While experimental data for the aqueous solubility of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is not publicly available, its structure suggests it will exhibit some degree of solubility in aqueous and polar organic solvents. The presence of the amine and amide functional groups, capable of hydrogen bonding, will contribute to its aqueous solubility. However, the ethyl and propyl alkyl chains introduce lipophilic character, which may limit its solubility. For a definitive assessment, experimental determination is essential.
Acidity and Basicity (pKa)
The pKa values of a compound are critical for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide molecule possesses both a basic amino group and potentially acidic protons on the pyrazole ring and amide nitrogen. The amino group is expected to be the primary basic center. The pyrazole ring itself is weakly basic. An accurate experimental determination of the pKa is necessary to predict its behavior in different biological compartments.
Experimental Protocols for Physicochemical Characterization
To ensure the generation of robust and reliable data, the following experimental protocols are recommended. These methods represent industry-standard approaches for the physicochemical characterization of small molecule drug candidates.
Workflow for Physicochemical Property Determination
Caption: A generalized workflow for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[5]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount (e.g., 2-5 mg) of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate solvent to fall within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Construct a calibration curve with known concentrations of the compound to accurately determine the concentration in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows for true equilibrium to be reached between the solid and dissolved states, providing a highly accurate and reproducible measurement.[6]
Determination of pKa (Potentiometric Titration)
This method measures the change in pH of a solution of the compound upon the addition of a titrant.[7][8]
Principle: The pKa is the pH at which 50% of the ionizable functional group is in its protonated form and 50% is in its deprotonated form. This corresponds to the midpoint of the buffering region in a titration curve.
Methodology:
-
Sample Preparation: Dissolve a precise amount of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide in a suitable solvent system (e.g., water with a co-solvent like methanol if necessary).
-
Titration: Place the solution in a thermostated vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the resulting titration curve. Specialized software is often used for accurate pKa calculation.
Trustworthiness of the Protocol: Potentiometric titration is a robust and well-established method for pKa determination.[8] The self-validating nature of this technique comes from the characteristic sigmoidal shape of the titration curve, which provides a clear indication of the ionization events.
Determination of LogP (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between two immiscible liquids.[8]
Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically a buffer). LogP is the base-10 logarithm of this ratio.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium during the experiment.
-
Partitioning: Add a known amount of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
Impact of Physicochemical Properties on Drug Development
The interplay of these core physicochemical properties is critical for the successful progression of a drug candidate.
Caption: The interconnectedness of key physicochemical properties and their ultimate impact on drug efficacy.
Conclusion
4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide presents a promising scaffold for further investigation based on its computationally predicted physicochemical properties. This guide has outlined these properties and provided robust, field-proven experimental protocols for their empirical determination. A thorough experimental characterization of its solubility, pKa, and LogP is a critical next step. The data generated from these studies will be invaluable for guiding formulation development, interpreting in vitro and in vivo results, and ultimately, for making informed decisions on the progression of this and related compounds in the drug discovery pipeline.
References
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Slideshare. pKa and log p determination. Available from: [Link].
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link].
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ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Available from: [Link].
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link].
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PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link].
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PMC. Development of Methods for the Determination of pKa Values. Available from: [Link].
- Unknown Source. pKa & LogP Analysis Services.
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ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link].
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